Product packaging for Methyl 4-amino-3-fluorobenzoate(Cat. No.:CAS No. 185629-32-7)

Methyl 4-amino-3-fluorobenzoate

Cat. No.: B168591
CAS No.: 185629-32-7
M. Wt: 169.15 g/mol
InChI Key: DOMJYWCXCVFKCA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-fluorobenzoate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B168591 Methyl 4-amino-3-fluorobenzoate CAS No. 185629-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMJYWCXCVFKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457888
Record name methyl 4-amino-3-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185629-32-7
Record name methyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3-fluorobenzoate
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Historical Context and Evolution of Research on Anilino and Fluoro Substituted Benzoate Systems

The study of substituted benzoates has a long and rich history in organic chemistry. Early research primarily focused on understanding the fundamental principles of electrophilic aromatic substitution and the influence of different functional groups on the reactivity of the benzene (B151609) ring. The investigation of anilino (amino-substituted) and fluoro-substituted systems initially proceeded along separate trajectories.

Research into anilino-substituted benzoates, such as aminobenzoic acid derivatives, has been historically significant in the development of dyes, local anesthetics, and various pharmaceuticals. The amino group's ability to be readily modified made these compounds versatile intermediates in organic synthesis.

The exploration of fluoro-substituted aromatics gained significant momentum with the development of new fluorination methodologies. Initially, the harsh conditions required for many fluorination reactions limited their widespread application. However, the advent of milder and more selective fluorinating agents has revolutionized the field, enabling the synthesis of a vast array of complex fluorinated molecules.

The convergence of these two research streams has led to a growing interest in molecules that contain both amino and fluoro substituents on a benzoate (B1203000) framework, such as Methyl 4-amino-3-fluorobenzoate. This combination of functional groups offers a unique set of properties that are now being actively explored in various scientific disciplines. The evolution of research in this area reflects a broader trend in chemistry towards the design of highly functionalized molecules with precisely controlled properties.

Interdisciplinary Relevance of Methyl 4 Amino 3 Fluorobenzoate in Advanced Chemical Synthesis and Functional Materials

Established Synthetic Pathways for this compound

The traditional synthesis of this compound often involves multi-step processes that have been refined over time to improve yields and purity. These pathways typically rely on classical organic reactions, including esterification and aromatic substitution.

Esterification Reactions and Optimizations

The final step in many synthetic routes to this compound is the esterification of 4-amino-3-fluorobenzoic acid. This reaction is typically acid-catalyzed, with sulfuric acid being a common choice, and methanol (B129727) serving as both the reagent and solvent. researchgate.net The process is an equilibrium-driven reaction, and strategies to favor the product formation are crucial for achieving high yields.

One common approach is the Fischer esterification, which involves refluxing the carboxylic acid in an excess of the alcohol with a catalytic amount of a strong acid. sciencemadness.org To drive the equilibrium towards the ester, excess methanol is often used. The reaction is typically followed by neutralization with a weak base, such as sodium bicarbonate, to precipitate the crude product. sciencemadness.org

Optimization of the esterification process involves careful control of reaction parameters. Key variables include the reaction time, temperature, and the molar ratio of reactants and catalyst. For instance, a synthesis of the related compound, methyl 4-amino-3-methylbenzoate, from 3-methyl-4-aminobenzoic acid in methanol with concentrated sulfuric acid at 363 K demonstrates a typical procedure. researchgate.net

Starting MaterialReagentsConditionsYieldReference
4-aminobenzoic acidMethanol, Sulfuric AcidReflux, 2 hours64% sciencemadness.org
3-methyl-4-aminobenzoic acidMethanol, Sulfuric Acid363 KNot specified researchgate.net

Aromatic Substitution Strategies for Fluorine and Amine Introduction

The strategic introduction of the fluorine and amine groups onto the aromatic ring is a critical aspect of synthesizing the precursor, 4-amino-3-fluorobenzoic acid. Nucleophilic aromatic substitution (SNAr) is a key reaction in this context. masterorganicchemistry.com The success of SNAr reactions depends on the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

For instance, the synthesis of a related compound, 3-fluoro-4-aminopyridine, involved the nucleophilic aromatic substitution of a bromo- or iodo-nitropyridine precursor. nih.gov However, direct fluorination of 3-bromo-4-nitropyridine (B1272033) resulted in substitution at the para position to the nitro group, highlighting the directing effects of substituents. nih.gov To achieve the desired meta-fluorination, the strategy was modified to use a pyridine (B92270) N-oxide, which altered the electronic properties of the ring and facilitated the desired substitution. nih.gov

Electrophilic aromatic substitution is another fundamental strategy. For example, the nitration of a fluorinated aromatic compound can introduce the precursor to the amine group, which is then formed by reduction. The synthesis of 3-amino-4-fluorobenzoic acid can be achieved from p-fluorobromobenzene through a sequence involving Grignard reagent formation, boronation, nitration, and subsequent reduction. google.com

Precursor Compound Derivations and Conversions

The synthesis of this compound often begins with commercially available starting materials that are converted through a series of reactions into the target molecule. A common precursor is 4-amino-3-fluorobenzoic acid. nih.govsigmaaldrich.com

One synthetic route starts with o-toluidine, which is first reacted with butyryl chloride. The resulting amide is then brominated and subsequently converted to the methyl ester via a palladium-catalyzed reaction with carbon monoxide and methanol. google.com Another approach involves the reduction of a nitro group to an amine. For example, 3-methyl-4-nitrobenzoic acid can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield methyl 4-amino-3-methylbenzoate. chemicalbook.com Similarly, the hydrogenation of methyl 4-methyl-3-nitrobenzoate using Raney Nickel as a catalyst also yields the corresponding amine. chemicalbook.com

The synthesis of related fluorinated amino acids has also been explored, such as the synthesis of fluorinated phenylalanine analogs using a chiral Ni(II) complex. beilstein-journals.org These methods demonstrate the versatility of precursor derivations in accessing a range of functionalized aromatic compounds.

PrecursorReactionProductReference
3-methyl-4-nitrobenzoic acidHydrogenation (Pd/C)Methyl 4-amino-3-methylbenzoate chemicalbook.com
Methyl 4-methyl-3-nitrobenzoateHydrogenation (Raney Ni)Methyl 3-amino-4-methylbenzoate chemicalbook.com
o-toluidineMulti-step synthesisMethyl N-butyryl-4-amino-3-methylbenzoate google.com

Contemporary and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This includes the use of catalytic systems and solvent-free reactions to minimize waste and energy consumption, in line with the principles of green chemistry. carlroth.com

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. In the context of this compound synthesis, catalytic methods are employed for both the introduction of functional groups and for the esterification step.

Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A patented process describes the conversion of N-(4-bromo-2-methylphenyl)butanamide to methyl N-butyryl-4-amino-3-methylbenzoate using a palladium catalyst in the presence of carbon monoxide and methanol. google.com This carboxymethylation reaction demonstrates the utility of transition metal catalysis in constructing the ester functionality directly on the aromatic ring.

Catalytic hydrogenation is another key technique, primarily used for the reduction of nitro groups to amines. The use of catalysts like palladium on carbon (Pd/C) or Raney Nickel allows for the efficient and clean conversion of nitroaromatic precursors to the desired amino compounds under hydrogen pressure. chemicalbook.comchemicalbook.com These methods are generally preferred over stoichiometric reducing agents due to their higher atom economy and easier product purification.

Solvent-Free Reaction Systems for Sustainable Production

The development of solvent-free reaction systems is a major goal in green chemistry, as solvents often contribute significantly to the environmental impact of chemical processes. While a completely solvent-free synthesis of this compound is not widely reported, the principles of minimizing solvent use are being applied.

One strategy is to use one of the reactants as the solvent, as is often the case in Fischer esterification where an excess of methanol is used. sciencemadness.org Research into solid-state reactions or reactions under high-pressure and high-temperature conditions could pave the way for future solvent-free syntheses. The use of alternative, more environmentally benign solvents is also a key aspect of green chemistry. carlroth.com For example, the use of ionic liquids or supercritical fluids as reaction media is an active area of research that could be applied to the synthesis of this and other fine chemicals.

The overarching goal is to develop processes that are not only economically viable but also environmentally responsible, a trend that will continue to shape the future of chemical manufacturing.

Advancements in the Synthesis of this compound: A Focus on Efficiency and Selectivity

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely recognized strategy for enhancing metabolic stability, binding affinity, and bioavailability. This compound, a key building block in the synthesis of various pharmaceuticals, represents a valuable scaffold in medicinal chemistry. The precise arrangement of its functional groups—amino, fluoro, and methyl ester—presents unique synthetic challenges and has spurred the development of advanced methodologies aimed at improving efficiency, sustainability, and regiochemical control. This article delves into the sophisticated synthetic strategies for this compound and its isomers, with a particular focus on atom economy, waste minimization, and the regioselective control of substituent positioning.

Chemical Reactivity and Transformation Pathways of Methyl 4 Amino 3 Fluorobenzoate

Reactivity of the Aromatic Amine Functionality

The primary aromatic amine group is a key site for a range of derivatization reactions, leveraging the nucleophilicity of the nitrogen atom.

Derivatization Reactions (e.g., Acylation, Alkylation, Diazotization)

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation: The amino group can be easily acylated to form amides. This is a common strategy to protect the amino group or to introduce new functionalities. The reaction is typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield methyl 3-fluoro-4-(acetylamino)benzoate. The presence of an unprotected amino group is generally tolerated in many acylation reactions. organic-chemistry.org

Alkylation: Direct alkylation of the amino group with alkyl halides can occur, but it is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination, a more controlled method, can be employed by first reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt, methyl 3-fluoro-4-diazoniumbenzoate chloride, is a versatile intermediate. It can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents, such as halides (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, onto the aromatic ring in place of the original amino group. nih.gov

Table 1: Derivatization Reactions of the Aromatic Amine

Reaction Type Reagent Example Product Example
Acylation Acetyl chloride Methyl 3-fluoro-4-(acetylamino)benzoate
Alkylation Methyl iodide Methyl 3-fluoro-4-(methylamino)benzoate
Diazotization NaNO₂, HCl (0-5°C) Methyl 3-fluoro-4-diazoniumbenzoate chloride

Oxidation and Reduction Pathways

The amino group is sensitive to oxidizing agents. The catalytic oxidation of the related compound methyl 4-aminobenzoate (B8803810) with hydrogen peroxide has been studied, suggesting that the amino group in methyl 4-amino-3-fluorobenzoate could be susceptible to similar transformations, potentially leading to the formation of nitroso, nitro, or azoxy compounds depending on the reaction conditions and the oxidant used. libretexts.orgnih.gov Strong oxidation can lead to polymerization or degradation of the aromatic ring.

Conversely, the amino group is already in a reduced state. Further reduction of the amine itself is not a typical transformation under standard chemical conditions. However, the synthesis of this compound often involves the reduction of a nitro group precursor, such as methyl 3-fluoro-4-nitrobenzoate, using reagents like tin(II) chloride, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron in acidic media. sciencemadness.org

Transformations Involving the Fluorine Substituent

The fluorine atom, being the most electronegative element, strongly influences the reactivity of the aromatic ring. Its presence as a good leaving group in nucleophilic aromatic substitution and its ability to undergo C-F bond activation in cross-coupling reactions are notable features.

Nucleophilic Aromatic Substitution Reactions

Despite the deactivating effect of the amino group, the activation provided by the ester group allows for the displacement of the fluoride (B91410) ion by strong nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Potential Product
Alkoxide Sodium methoxide (B1231860) (NaOCH₃) Methyl 4-amino-3-methoxybenzoate
Amine Ammonia (B1221849) (NH₃) or other amines Methyl 3,4-diaminobenzoate
Thiolate Sodium thiomethoxide (NaSCH₃) Methyl 4-amino-3-(methylthio)benzoate

Cross-Coupling Reactions for C-C Bond Formation

The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides challenging substrates for traditional palladium-catalyzed cross-coupling reactions. nih.gov However, significant advances in catalyst design have enabled the use of aryl fluorides in various C-C bond-forming transformations. These reactions typically require more forcing conditions or specialized catalyst systems compared to their aryl bromide or iodide counterparts. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with the aryl fluoride to form a biaryl compound. libretexts.org For an electron-deficient aryl fluoride like this compound, a palladium catalyst, often with bulky, electron-rich phosphine (B1218219) ligands, and a suitable base are required to facilitate the C-F bond activation. organic-chemistry.org A potential reaction would be the coupling with phenylboronic acid to yield methyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate.

Heck Reaction: The Heck reaction couples the aryl fluoride with an alkene to create a new, substituted alkene. wikipedia.org This transformation is also typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.org For instance, reacting this compound with methyl acrylate (B77674) could potentially yield methyl (E)-3-(2-amino-5-(methoxycarbonyl)phenyl)acrylate. The success of such reactions often depends on the specific catalyst, ligands, and reaction conditions employed. libretexts.orgyoutube.com

Table 3: Potential C-C Cross-Coupling Reactions

Reaction Name Coupling Partner Example Catalyst System Example Potential Product Class
Suzuki-Miyaura Phenylboronic acid Pd(OAc)₂, S-Phos, Base Biaryl
Heck Methyl acrylate Pd(OAc)₂, P(o-tol)₃, Base Substituted alkene
Sonogashira Phenylacetylene Pd(II)/Cu(I), Base Aryl alkyne

Reactions of the Methyl Ester Group

The methyl ester functionality is susceptible to a variety of transformations, most commonly involving nucleophilic acyl substitution.

Hydrolysis (Saponification): The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-amino-3-fluorobenzoic acid. This reaction is typically carried out under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. Acid-catalyzed hydrolysis is also possible but is an equilibrium process.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged. For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of ethyl 4-amino-3-fluorobenzoate.

Amide Formation (Aminolysis): The ester can react directly with ammonia or primary/secondary amines to form the corresponding amide. This reaction, known as aminolysis, often requires elevated temperatures or can be catalyzed. For example, reaction with ammonia would yield 4-amino-3-fluorobenzamide. Enzymatic methods for amide bond formation have also been developed. nih.gov

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This would convert this compound into (4-amino-3-fluorophenyl)methanol. The reduction of a similar ester, methyl 3-nitrobenzoate, is a well-established procedure. sciencemadness.org

Table 4: Common Reactions of the Methyl Ester Group

Reaction Type Reagent(s) Product
Hydrolysis 1. NaOH(aq), Heat; 2. H₃O⁺ 4-amino-3-fluorobenzoic acid
Transesterification Ethanol (EtOH), H⁺ or EtO⁻ Ethyl 4-amino-3-fluorobenzoate
Amide Formation Ammonia (NH₃), Heat 4-amino-3-fluorobenzamide
Reduction LiAlH₄, then H₂O (4-amino-3-fluorophenyl)methanol

Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are fundamental in modifying the carboxylic acid moiety of the molecule.

Transesterification: Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol. This reaction is often catalyzed by either an acid or a base. The process is typically driven to completion by using a large excess of the reactant alcohol, which can also serve as the solvent. researchgate.netmdpi.com While specific examples for this compound are not detailed in the available search results, the general mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester, leading to the displacement of methanol (B129727). researchgate.net The reaction conditions can be tailored based on the desired product and the reactivity of the alcohol.

The following table summarizes the expected products from hydrolysis and transesterification reactions of this compound.

ReactantReagents and ConditionsProduct
This compound1. NaOH (aq), Reflux2. HCl (aq)4-Amino-3-fluorobenzoic acid
This compoundEthanol, H+ or Base Catalyst, RefluxEthyl 4-amino-3-fluorobenzoate
This compoundIsopropanol, H+ or Base Catalyst, RefluxIsopropyl 4-amino-3-fluorobenzoate

Amidation and Other Carboxylic Acid Derivative Formations

The ester group of this compound can be readily converted into a variety of amides and other carboxylic acid derivatives. This is a critical transformation for the synthesis of many biologically active compounds.

Amidation: The direct reaction of this compound with amines to form amides is a key synthetic route. While direct aminolysis of esters can be challenging and often requires harsh conditions, various methods have been developed to facilitate this transformation. These can include the use of catalysts or the conversion of the ester to a more reactive intermediate like an acyl chloride. For example, the synthesis of 3-amino-4-fluorobenzamide (B1284707) has been achieved by first preparing the corresponding carboxylic acid and then coupling it with an amine source using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov A similar two-step approach starting from this compound (hydrolysis followed by amidation) would be a viable route to various N-substituted 4-amino-3-fluorobenzamides.

The table below illustrates the formation of various amide derivatives from this compound, likely proceeding through the intermediate carboxylic acid.

ReactantReagents and ConditionsProduct
This compound1. Hydrolysis (NaOH, H2O)2. Amine (e.g., NH3), Coupling Agents (EDC, HOBt)4-Amino-3-fluorobenzamide
This compound1. Hydrolysis (NaOH, H2O)2. Methylamine, Coupling Agents (EDC, HOBt)N-Methyl-4-amino-3-fluorobenzamide
This compound1. Hydrolysis (NaOH, H2O)2. Aniline (B41778), Coupling Agents (EDC, HOBt)N-Phenyl-4-amino-3-fluorobenzamide

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, offering high atom economy and efficiency. researchgate.netnih.gov The amino group of this compound makes it a suitable component for various MCRs, such as the Ugi and Passerini reactions. In these reactions, the aniline derivative acts as the amine component.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. orgsyn.orgresearchgate.netgoogle.com In this context, this compound would serve as the amine component. The reaction would proceed through the formation of an imine with an aldehyde, which then reacts with a carboxylic acid and an isocyanide. This strategy allows for the rapid generation of diverse and complex molecules with a peptide-like backbone.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.gov While the primary amino group of this compound is not a direct participant in the classic Passerini reaction, its presence in the final product can be achieved by using a pre-functionalized aldehyde or carboxylic acid component. Alternatively, the amino group could potentially participate in post-Passerini modifications.

The following table provides a hypothetical example of a Ugi reaction involving this compound.

Reaction TypeReactant 1 (Amine)Reactant 2 (Aldehyde)Reactant 3 (Carboxylic Acid)Reactant 4 (Isocyanide)Hypothetical Product
Ugi ReactionThis compoundFormaldehydeAcetic Acidtert-Butyl isocyanideMethyl 4-(2-(tert-butylamino)-2-oxo-1-acetamidoethyl)-3-fluorobenzoate

Structure Activity Relationship Sar Studies of Methyl 4 Amino 3 Fluorobenzoate Derivatives

Systematic Modification of the Benzoate (B1203000) Scaffold

Systematic modification of the methyl 4-amino-3-fluorobenzoate scaffold involves altering its core structure in a controlled manner to observe the resulting changes in activity. These modifications can include changing the position of substituents, introducing new functional groups, and varying the ester component.

Positional Isomerism Effects on Biological or Material Activity

The arrangement of substituents on the benzene (B151609) ring can significantly impact a molecule's biological activity. In a study on oxazolidinone derivatives, it was found that a linearly attached benzotriazole (B28993) derivative showed more potent antibacterial activity compared to its angular counterpart. nih.gov This highlights that the spatial orientation of substituent groups is a key determinant of biological function.

Substituent Effects on the Aromatic Ring

The introduction of different substituents onto the aromatic ring of this compound can dramatically alter its properties. Substituents are broadly classified as activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution by donating or withdrawing electron density from the ring. lumenlearning.comlibretexts.org

Activating groups, such as methyl (-CH3), hydroxyl (-OH), and amino (-NH2), increase the electron density of the benzene ring, making it more reactive. docbrown.info They are typically ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org For example, in toluene (B28343) (methylbenzene), nitration predominantly yields ortho- and para-nitrotoluene. msu.edu

Deactivating groups, on the other hand, pull electron density away from the ring, making it less reactive. lumenlearning.com Most deactivating groups are meta-directing. However, halogens like fluorine are an exception; they are deactivating yet ortho-, para-directing. libretexts.org This is due to the interplay between their inductive and resonance effects. Halogens are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect) that deactivates the ring. lumenlearning.com Simultaneously, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs substitution to the ortho and para positions. libretexts.org

In a study of methyl 4-aminobenzoate (B8803810) derivatives as inhibitors of glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), various substitutions were examined. nih.gov The findings from this study are summarized in the table below.

CompoundSubstituentsTarget EnzymeKi (μM)
13-bromo-5-fluoroGR0.325 ± 0.012
52-nitroGST92.41 ± 22.26
42-bromoGRLowest Binding Energy (in silico)
62-chloroGSTLowest Binding Energy (in silico)

This data indicates that the type and position of the substituent have a profound impact on the inhibitory activity of these compounds.

Correlation of Structural Features with Functional Outcomes

Influence of the Fluorine Atom on Electronic Properties and Interactions

The fluorine atom at the 3-position of the benzene ring has a significant impact on the molecule's electronic properties. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of the nearby amino group, making it less basic. This inductive effect also deactivates the aromatic ring towards electrophilic substitution. lumenlearning.com

Despite its deactivating inductive effect, the fluorine atom, like other halogens, possesses lone pairs of electrons that can be donated to the ring via resonance. This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org In the context of drug design, the introduction of a fluorine atom can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine can participate in favorable interactions with biological targets, such as forming hydrogen bonds or other electrostatic interactions, which can contribute to binding affinity.

Role of the Amine Group in Hydrogen Bonding and Molecular Recognition

The amino group at the 4-position is a critical functional group that can act as a hydrogen bond donor. This ability to form hydrogen bonds is often essential for the molecular recognition of a ligand by its biological target. In the crystal structure of methyl 4-amino-3-methylbenzoate, a related compound, intermolecular N-H···O hydrogen bonds link the molecules into chains, demonstrating the amine group's capacity for such interactions. researchgate.net

The amino group is also an activating group, meaning it donates electron density to the aromatic ring through resonance. docbrown.info This increases the nucleophilicity of the ring and influences its reactivity. The position and orientation of the amine group are crucial for establishing specific contacts within a receptor's binding site, and any modification that sterically hinders or alters the electronic nature of this group can lead to a significant loss of biological activity. In many instances, the amine group serves as a key anchor point, securing the molecule in the correct orientation for optimal binding and subsequent biological effect.

In Vitro and In Silico Approaches to SAR Profiling

Modern SAR profiling heavily relies on a synergistic combination of in vitro (in a controlled laboratory environment outside a living organism) and in silico (computer-based) methods. This dual approach allows for a more efficient and targeted exploration of the chemical space around a lead compound like this compound.

In vitro studies provide empirical data on the biological activity of newly synthesized derivatives. These assays are crucial for determining the potency and efficacy of compounds against specific biological targets. For instance, a study on various Methyl 4-aminobenzoate derivatives investigated their inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), two enzymes vital for cellular defense against oxidative stress. nih.gov The results of such studies allow for a direct comparison of the activity of different derivatives, as illustrated in the table below.

In Vitro Inhibitory Activity of Methyl 4-aminobenzoate Derivatives on Glutathione Reductase (GR) and Glutathione S-transferase (GST) nih.gov
CompoundDerivative NameTarget EnzymeInhibition Constant (Ki) μM
1Methyl 4-amino-3-bromo-5-fluorobenzoateGR0.325 ± 0.012
5Methyl 4-amino-2-nitrobenzoateGST92.41 ± 22.26

In silico approaches , such as molecular docking, complement in vitro experiments by providing a molecular-level understanding of how these derivatives interact with their biological targets. These computational methods can predict the binding affinity and orientation of a ligand within the active site of a protein. For example, in the study of Methyl 4-aminobenzoate derivatives, computer-aided methods were used to predict binding affinities, which helped to rationalize the observed in vitro results. nih.gov It was found that certain derivatives, such as Methyl 4-amino-2-bromobenzoate and Methyl 4-amino-2-chlorobenzoate, were predicted to have the lowest binding energies with GR and GST receptors, respectively. nih.gov Similarly, in silico analyses of 4-amino-3-chloro benzoate ester derivatives targeting the Epidermal Growth Factor Receptor (EGFR) showed that specific modifications led to a more favorable binding pattern compared to the known inhibitor erlotinib. nih.gov

Another example of combining these approaches can be seen in the study of flufenamic acid analogs, which are also derivatives of aminobenzoic acid. Here, in silico methods were used to calculate properties like pKa and lipophilicity (logP), while in vitro assays determined their activity as ion channel modulators and inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3) and cyclooxygenases (COX-1, COX-2). nih.gov

In Vitro Inhibitory Activity of Flufenamic Acid Analogs nih.gov
CompoundTarget EnzymeIC50 (μM)
2aCOX-11.8
COX-212
2dCOX-122

The integration of in vitro and in silico methodologies creates a powerful feedback loop for drug discovery. In silico models can screen virtual libraries of potential derivatives, prioritizing those with the highest predicted activity for synthesis. These prioritized compounds are then synthesized and evaluated in in vitro assays. The experimental data from these assays are then used to refine and improve the computational models, leading to more accurate predictions in the next cycle. This iterative process accelerates the identification of lead candidates with improved pharmacological profiles.

Computational Chemistry and Modeling of Methyl 4 Amino 3 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and reactivity, offering a lens into the behavior of Methyl 4-amino-3-fluorobenzoate at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would involve calculations of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

While no specific DFT studies on the molecular orbitals and reactivity of this compound have been published, such an analysis would provide a theoretical basis for its chemical behavior. For instance, a study on the related compound, methyl 4-bromo-2-fluorobenzoate, utilized DFT to determine its HOMO-LUMO energy values and stabilization energy, which are critical for understanding its bioactivity. dergipark.org.trresearchgate.net

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, where different colors denote varying potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).

An MEP analysis of this compound would identify the electron-rich areas, likely around the oxygen atoms of the ester group and the nitrogen of the amino group, and the electron-deficient regions. This information is critical for understanding intermolecular interactions, including hydrogen bonding. researchgate.net Although specific MEP studies for this compound are not available, research on similar molecules demonstrates that MEP analysis can effectively predict sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Interaction Modes with Biological Receptors

Molecular docking simulations could be employed to predict the binding affinity and interaction modes of this compound with various biological receptors. The process involves placing the ligand into the binding site of the receptor and calculating a docking score, which represents the binding energy. A lower docking score generally indicates a more stable protein-ligand complex.

While there are no published molecular docking studies specifically featuring this compound, studies on derivatives of similar compounds, such as 4-amino-3-chloro benzoate (B1203000) ester, have successfully used docking to investigate binding patterns with targets like the epidermal growth factor receptor (EGFR). nih.gov Such studies provide a framework for how this compound could be virtually screened against a panel of receptors to identify potential biological targets.

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Sites

A detailed analysis of the docked poses from a molecular docking simulation would reveal the specific interactions that stabilize the ligand-receptor complex. Key among these are hydrogen bonds and hydrophobic interactions. Hydrogen bonds are formed between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Hydrophobic interactions occur between nonpolar regions of the ligand and the receptor.

For this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. nih.gov The benzene (B151609) ring provides a hydrophobic surface for interactions. A thorough analysis would map out all potential hydrogen bonds and hydrophobic contacts within the binding site of a target receptor, providing a rationale for the observed binding affinity. While no such analysis exists for this compound, similar analyses for other small molecules have proven crucial in understanding their mechanism of action. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.govmdpi.com These models are built by finding a correlation between calculated molecular descriptors (physicochemical properties or theoretical parameters) and the experimentally determined activity of a series of compounds.

Currently, there are no published QSAR models that include this compound. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target. By including this compound in such a dataset, its activity could be predicted, and the model could guide the design of new, more potent analogs. The process typically involves descriptor calculation, data splitting into training and test sets, model building using statistical methods like multiple linear regression or partial least squares, and rigorous validation of the model's predictive power. mdpi.comnih.govmdpi.com

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are fundamental tools in computational drug design, enabling the prediction of a compound's biological activity based on its molecular structure. For scaffolds related to this compound, such as aminobenzoate and fluorobenzoic acid derivatives, QSAR models have been instrumental in identifying potential therapeutic agents. utm.mynih.govresearchgate.net

The development of these predictive models typically follows a structured approach:

Data Set Selection: A series of compounds with known biological activities (e.g., inhibitory concentrations like IC50) against a specific target is compiled. utm.mynih.gov

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.govresearchgate.net

For instance, in studies of kinase inhibitors with scaffolds similar to this compound, QSAR models have been developed that show a high correlation between the predicted and experimental activities. nih.gov These models are crucial for screening large virtual libraries of compounds and prioritizing those with the highest predicted potency for synthesis and experimental testing. nih.gov

Table 1: Representative Statistical Data from Predictive QSAR Models for Related Inhibitors

Model TypeStatistical ParameterValueReference
CoMFAq² (cross-validated r²)0.605 nih.gov
CoMFAr² (non-cross-validated r²)0.958 nih.gov
CoMSIAq² (cross-validated r²)0.614 nih.gov
CoMSIAr² (non-cross-validated r²)0.948 nih.gov
2D-QSARr² (correlation coefficient)0.846 nih.gov
2D-QSARpred_r² (external validation)0.502 nih.gov

This table presents a compilation of statistical values from various QSAR studies on compounds structurally related to this compound, demonstrating the predictive power of such models. The specific values are illustrative of typical model performance.

Identification of Key Molecular Descriptors Influencing Activity

A primary outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining the biological activity of a compound. These descriptors provide insight into the physicochemical properties that are critical for molecular recognition and interaction with a biological target. For compounds analogous to this compound, several classes of descriptors have been found to be significant. nih.gov

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometric Descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic Descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins.

In the context of kinase inhibitors, for example, descriptors related to electrostatic potential and hydrophobicity often play a pivotal role. The fluorine atom in this compound, with its high electronegativity, can significantly influence the local electronic environment and hydrogen bonding capacity, features that are often highlighted as important by QSAR models. nih.gov

3D-QSAR Methodologies for Conformational Space Exploration

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of molecules. nih.govnih.gov These techniques are particularly powerful for exploring the conformational space of flexible molecules like this compound and its derivatives.

The process involves:

Molecular Alignment: A set of molecules is aligned based on a common substructure or a pharmacophore model. nih.gov

Field Calculation: Steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), are calculated around the aligned molecules. nih.govnih.gov

PLS Analysis: Partial Least Squares analysis is used to correlate the variations in these fields with the changes in biological activity.

The results are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For instance, a green contour might indicate that a bulky group is favored in that region, while a blue contour might suggest that an electropositive group would be beneficial. mdpi.com Studies on related kinase inhibitors have used these maps to guide the design of new, more potent compounds by suggesting specific substitutions on the aromatic ring. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of molecules over time. mdpi.com For a compound like this compound, MD simulations can be used to explore its conformational landscape, understand its interactions with a target protein at an atomic level, and assess the stability of the resulting complex.

In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their movements over a series of small time steps. mdpi.com This allows for the observation of:

Conformational Changes: How the molecule flexes and changes its shape in solution or when bound to a protein.

Binding Stability: The stability of the interactions between the molecule and its target, often analyzed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

MD simulations of related inhibitors bound to their target kinases have revealed the importance of specific amino acid residues in the active site for stabilizing the ligand. mdpi.com These simulations can also elucidate how mutations in the target protein might affect ligand binding, providing valuable information for overcoming drug resistance.

Applications and Advanced Research Areas of Methyl 4 Amino 3 Fluorobenzoate

Medicinal Chemistry Applications

In the realm of drug discovery and development, Methyl 4-amino-3-fluorobenzoate is a valuable precursor for creating novel therapeutic agents. Its derivatives have been investigated for their potential to treat a variety of diseases, including cancer, microbial infections, and viral illnesses.

The compound is a key starting material in the synthesis of kinase inhibitors, which are a major class of drugs, particularly in oncology. google.comgoogle.com Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. google.com

A US patent application explicitly details a synthetic route starting with this compound to produce benzothiazole (B30560) and azabenzothiazole compounds. google.com The process involves reacting the initial compound with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid to form a 2-aminobenzothiazole (B30445) core, which is a privileged scaffold for kinase inhibitors. google.com These resulting compounds are designed to inhibit protein kinases, such as p38 mitogen-activated protein kinases, which are involved in inflammatory responses and cancer progression. google.com Another patent demonstrates the use of this compound to prepare thiazolyldihydroindazole derivatives that act as inhibitors of specific cell cycle kinases, highlighting their potential in treating diseases characterized by abnormal cell proliferation. google.com

Starting MaterialSynthetic TargetResulting Inhibitor ClassPotential Target
This compoundBenzothiazole derivativesKinase Inhibitorp38 Mitogen-Activated Protein Kinases
This compoundThiazolyldihydroindazoleCell Cycle Kinase InhibitorCell Cycle Kinases

The utility of this compound extends broadly into anticancer research beyond kinase inhibition. It serves as a foundational element for molecules targeting various oncogenic pathways.

Research has shown its use in creating inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development that can contribute to tumor growth when dysregulated. google.com A patent describes a process where this compound is reacted with 1,2-oxathiane 2,2-dioxide to create cyclic sulfonamide derivatives that act as inhibitors of this pathway. google.com Furthermore, the compound has been used in the microwave-assisted synthesis of thiourea (B124793) derivatives, which are precursors to potent anti-heparanase agents. acs.org Heparanase is an enzyme that promotes cancer metastasis and angiogenesis, making its inhibitors a promising area of anticancer research. acs.org

Starting MaterialSynthetic Intermediate/ProductTherapeutic TargetRelevance to Cancer
This compoundCyclic sulfonamide derivativeHedgehog Signaling PathwayInhibition of tumor growth and proliferation. google.com
This compoundThiourea derivativeHeparanaseInhibition of metastasis and angiogenesis. acs.org

This compound is a reactant in the synthesis of novel compounds with potential antimicrobial properties. Its incorporation into larger molecular scaffolds can yield derivatives active against various pathogens.

In one study, the compound was used in an amide coupling reaction with a pyrazolo[1,5-a]pyrimidine (B1248293) carboxylic acid intermediate. nih.govacs.org This synthesis produced novel pyrazolo[1,5-a]pyrimidine derivatives designed as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activators for treating conditions like dry eye disease. nih.govacs.org The broader class of pyrazolo[1,5-a]pyrimidine compounds has also been investigated for use as antimicrobial and anti-inflammatory agents. nih.gov Furthermore, patents for kinase inhibitors derived from this compound note that these compounds can be used in combination with various antibiotics, including sulfonamides, tetracyclines, and nitro-class antibiotics, to create more effective therapeutic regimens. google.com

The development of new antiviral agents is another area where this compound serves as a valuable building block. Patent literature indicates that derivatives of this compound are being explored for their role in antiviral therapies.

For instance, a patent for immunomodulatory compounds, which lists this compound as a reagent, specifies that the resulting products have potential applications as antiviral agents. google.com Additionally, the patent for benzothiazole kinase inhibitors derived from this starting material states that the final compounds can be formulated and administered in conjunction with known antiviral agents to treat relevant diseases. google.com

While direct synthesis of a specific fluorescent probe from this compound is not extensively detailed in the reviewed literature, its chemical structure makes it a suitable candidate for such applications. Fluorinated aromatic amines are common components of fluorescent dyes. Commercial suppliers often categorize this compound and its isomers under product families like "Fluorescent Probe / Staining," indicating its recognized potential in this field. ambeed.com A patent related to TREK channel activators mentions the use of a fluorescent dye in its evaluation methods, and separately describes a synthesis starting from this compound, though it does not explicitly link the two. googleapis.com The inherent fluorescence of related benzothiazole structures further supports its utility in creating probes for bioimaging.

This compound is utilized in the synthesis of components for targeted drug delivery, a strategy designed to increase the efficacy of a drug at specific sites while minimizing off-target effects. This includes the creation of prodrugs and dual-targeting inhibitors.

A recent study on the design of dual-targeting inhibitors for soluble epoxide hydrolase (sEH) and histone deacetylase 6 (HDAC6) for treating neuropathic pain used this compound as a key starting material. escholarship.org The initial step involved its reduction to form the corresponding aniline (B41778) intermediate, which was then elaborated into the final dual-inhibitor compounds. escholarship.org Additionally, a patent for plasma kallikrein inhibitors, intended for treating conditions like angioedema, describes the synthesis of prodrugs from derivatives of this compound. google.com Prodrugs are inactive or less active molecules that are converted into the active drug within the body, representing a key strategy in targeted delivery. google.com

Inhibitors of Glutathione-Related Enzymes (e.g., GR, GST)

In the realm of medicinal chemistry, derivatives of methyl 4-aminobenzoate (B8803810) are being investigated for their potential to modulate the activity of key cellular enzymes. Glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) are two critical enzymes involved in the body's antioxidant defense and detoxification systems. Research into the structure-activity relationship of methyl 4-aminobenzoate derivatives has shown that specific substitutions on the benzene (B151609) ring can lead to significant inhibitory activity against these enzymes.

A study examining various derivatives found that halogen and nitro group substitutions were particularly effective. For instance, a structurally related compound, methyl 4-amino-3-bromo-5-fluorobenzoate, was identified as a potent inhibitor of both GR and GST. This highlights the potential of halogenated methyl 4-aminobenzoate structures, including this compound, as scaffolds for developing new enzyme inhibitors. The inhibitory activities (Kᵢ values) for selected derivatives from this research are detailed below.

Table 1: Inhibitory Activity of Methyl 4-aminobenzoate Derivatives on Glutathione-Related Enzymes

Compound Target Enzyme Kᵢ (μM)
Methyl 4-amino-3-bromo-5-fluorobenzoate GR & GST 0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoate GR & GST 92.41 ± 22.26
Methyl 4-amino-2-bromobenzoate GR (in silico) Lowest Binding Energy
Methyl 4-amino-2-chlorobenzoate GST (in silico) Lowest Binding Energy

Data sourced from in vitro and in silico studies on glutathione-related enzymes.

Potential in Alzheimer's Disease Treatment via Cholinesterase Inhibition

A primary therapeutic strategy for managing Alzheimer's disease involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE). nih.gov Inhibiting AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive functions like memory and learning. nih.gov The drugs currently approved for Alzheimer's treatment are predominantly cholinesterase inhibitors, including Donepezil, Rivastigmine, and Galantamine. nih.govnih.gov The development of new synthetic analogues and hybrid molecules as cholinesterase inhibitors is an active area of research. nih.gov However, based on currently available scientific literature, there are no specific studies directly linking this compound to the inhibition of cholinesterases or its investigation for Alzheimer's disease treatment.

Materials Science Applications

The distinct chemical functionalities of this compound make it a valuable component in the design of novel organic materials.

This compound is classified as an organic and fluorinated building block, indicating its utility as a starting material for more complex molecules used in materials science. Its aromatic structure is a common feature in organic semiconductors, while the fluorine substituent can enhance properties such as thermal stability, environmental resistance, and the electronic characteristics of the final material. While specific research detailing its direct incorporation into an organic semiconductor device is not prominent, its role as a precursor is to be used in the synthesis of larger, conjugated systems required for these advanced applications.

In polymer chemistry, the properties of a final polymer are dictated by the monomers used in its synthesis. This compound is a functional monomer that can be used to build advanced polymeric structures. The amino (-NH₂) and methyl ester (-COOCH₃) groups provide reactive sites for polymerization reactions, such as the formation of polyamides or polyimides. The inclusion of the fluorine atom into the polymer backbone can impart desirable characteristics, including high thermal stability, chemical resistance, and specific optical properties. For example, fluorinated poly(arylene ether)s are known for their exceptional solubility and film-forming capabilities, which are crucial for practical applications. rsc.org

Azobenzene (B91143) derivatives are a class of "molecular switches" that can change their shape (isomerize) when exposed to light, making them central to the development of photoresponsive or "smart" materials. mdpi.comnih.gov The synthesis of these materials often involves aromatic amines. The introduction of fluorine atoms to the azobenzene core is a key strategy for creating switches that respond to visible light rather than potentially damaging UV light. nih.gov Fluorinated azobenzenes have been shown to exhibit favorable properties like long half-lives of their metastable state. nih.gov A novel fluorinated aromatic polyether containing azobenzene fragments in its backbone has been developed, demonstrating that fluorinated monomers are key to creating light-driven materials for applications in optical switching, signal processing, and actuation. rsc.org Given these research trends, this compound is a prime candidate as a precursor for synthesizing such advanced, fluorinated azobenzene derivatives.

Agrochemical Research and Development

The development of new and effective agrochemicals is a continuous process driven by the need to overcome resistance and improve safety. Fluorinated compounds are of significant interest in this field. The synthesis of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has been shown to yield compounds with promising antimicrobial and antifungal activities. researchgate.net The synthetic pathway to such triazoles can begin from benzoic acid derivatives, indicating that this compound could serve as a valuable starting block. Its structure provides the necessary amine and carboxyl functionalities to build the heterocyclic triazole core, while the fluorine atom may enhance the biological activity of the final product.

Summary of Applications

FieldSpecific ApplicationRole of this compound
Medicinal Chemistry Inhibition of Glutathione-Related EnzymesPotential scaffold for inhibitor design
Materials Science Organic Semiconductors & OptoelectronicsPrecursor for conjugated molecules
Advanced Polymeric StructuresFunctional monomer for specialty polymers
Photoresponsive MaterialsBuilding block for fluorinated azobenzene derivatives
Agrochemical R&D Antimicrobial/Antifungal AgentsStarting material for bioactive heterocyclic compounds

Crystal Engineering and Supramolecular Chemistry

This compound is a compelling candidate for crystal engineering studies due to its trifunctional nature. The molecule possesses a primary amine (-NH2) group, which is a strong hydrogen-bond donor; a methyl ester (-COOCH3) group, containing a potent hydrogen-bond acceptor (the carbonyl oxygen); and a fluorine (-F) substituent. This combination of functionalities allows for the formation of a variety of predictable and robust intermolecular interactions, making it an excellent building block, or synthon, for the construction of complex supramolecular structures.

Design and Synthesis of Cocrystals and Salts

The formation of cocrystals and salts is a primary strategy in crystal engineering to modify the physicochemical properties of a substance, such as solubility, stability, and melting point, without altering its covalent structure. This compound is well-suited for this approach.

Cocrystal Design: The primary amine and the carbonyl group are key sites for forming hydrogen bonds with complementary molecules, known as co-formers. For instance, dicarboxylic acids are common co-formers used to link molecules containing hydrogen-bond donor/acceptor sites. In a hypothetical cocrystal, the carboxylic acid group of a co-former could form a robust hydrogen bond with the basic amino group of this compound.

Salt Formation: The amino group on the benzene ring imparts basic properties to the molecule, allowing it to react with a sufficiently strong acid to form a salt. This involves the transfer of a proton from the acid to the amine, creating an ammonium (B1175870) cation and a counter-ion. This ionic interaction is a powerful tool for directing crystal packing. The choice of the acid co-former is critical in determining whether the resulting solid is a cocrystal (neutral components) or a salt (ionic components).

While specific cocrystals or salts of this compound are not extensively detailed in the literature, the principles of crystal engineering strongly suggest their feasibility. The synthesis typically involves methods such as solution crystallization, solid-state grinding, or solvent-assisted grinding, where the active molecule and the co-former are combined in a stoichiometric ratio.

Investigation of Non-covalent Interactions in Solid-State Structures

The solid-state architecture of crystals based on this compound is dictated by a hierarchy of non-covalent interactions. These weak forces, when acting in concert, create a stable and well-defined three-dimensional structure. rsc.org

N-H···O Hydrogen Bonds: The most significant interaction expected to govern the assembly of this compound is the hydrogen bond between the amino group (donor) and the carbonyl oxygen of the ester group (acceptor). In a closely related compound, Methyl 4-amino-3-methylbenzoate, X-ray diffraction studies reveal that intermolecular N-H···O hydrogen bonds are the primary drivers of the crystal structure, linking molecules into one-dimensional chains. researchgate.net This provides a strong predictive model for the fluoro-substituted analogue.

π-stacking: As an aromatic compound, this compound is expected to exhibit π-stacking interactions between the benzene rings of adjacent molecules. This interaction, driven by electrostatic and van der Waals forces, typically results in a parallel-displaced or T-shaped arrangement of the rings. In the crystal structure of its methyl-analogue, the molecules are observed to stack along a crystallographic axis, indicating the presence of these stabilizing π-interactions. researchgate.net

Below is a summary of the key non-covalent interactions and their characteristics.

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
N-H···O Amino Group (-NH₂)Carbonyl Oxygen (C=O)Forms robust, directional chains or sheets, primary structural motif. researchgate.net
C-H···F Aromatic/Methyl C-HFluorine Atom (-F)Weak, space-filling interactions, contributes to overall lattice stability.
π-stacking Benzene Ring (π-system)Benzene Ring (π-system)Stabilizes packing through stacking of aromatic cores. researchgate.net
C-H···O Aromatic/Methyl C-HCarbonyl/Ester OxygenSecondary, weaker hydrogen bonds that further stabilize the primary motifs. researchgate.net

Hydrogen-Bond Directed Self-Assembly

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. The functional groups on this compound make it an ideal participant in hydrogen-bond directed self-assembly. harvard.edu

The primary N-H···O hydrogen bonds are highly directional and specific. As demonstrated by the analogous compound Methyl 4-amino-3-methylbenzoate, these interactions can reliably steer the molecules into predictable supramolecular patterns. researchgate.net In that specific case, the molecules are linked head-to-tail by N-H···O bonds, forming infinite one-dimensional chains that extend along the c-axis of the crystal. researchgate.net These chains then pack together, stabilized by weaker interactions like C-H···π contacts, to form the final three-dimensional crystal lattice. researchgate.net

This predictable formation of a 1D chain is a classic example of supramolecular synthesis. By understanding and controlling these hydrogen bonding patterns, chemists can design materials with specific topologies, such as tapes, sheets, or more complex three-dimensional networks, which can ultimately influence the bulk properties of the material.

Future Research Directions and Translational Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of fluorinated aromatic compounds like methyl 4-amino-3-fluorobenzoate is continually evolving. numberanalytics.com Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods.

Novel Pathways:

C-H Functionalization: Direct C-H fluorination is a promising strategy that avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Research into regioselective C-H fluorination of aminobenzoate precursors could offer a more atom-economical route.

Photocatalysis: Visible-light-mediated photocatalysis presents a green alternative to traditional methods. uni-regensburg.de The use of photosensitizing catalysts can enable direct fluorination of unactivated C(sp3)–H bonds under mild conditions, a technique that could be adapted for novel synthetic approaches. uni-regensburg.de

Biocatalysis: The use of enzymes (biocatalysts) for fluorination reactions is an emerging area. Engineered enzymes could offer unparalleled selectivity and operate under environmentally benign aqueous conditions, representing a significant leap in sustainable chemical manufacturing.

Advanced Catalytic Systems:

Earth-Abundant Metal Catalysts: A shift from precious metal catalysts (like palladium and rhodium) to more abundant and cost-effective metals such as iron and copper is a key trend. nih.gov These metals have shown efficacy in catalyzing C-O and C-N bond formations, which are crucial steps in the synthesis of derivatives. nih.gov

Organocatalysis: The development of small organic molecules as catalysts for fluorination reactions has gained traction. mdpi.com These metal-free catalysts can offer different reactivity and selectivity profiles compared to their metal-based counterparts, and they avoid the risk of metal contamination in the final product. mdpi.com

Hydrogen Bonding Phase-Transfer Catalysis (HBPTC): This novel concept uses catalysts like bis(urea) to transport fluoride (B91410) ions into the reaction, enabling asymmetric fluorination. ox.ac.uk This could be instrumental in creating chiral derivatives of this compound with specific biological activities. ox.ac.uk

Table 1: Comparison of Synthetic Methodologies

Methodology Traditional Approach (e.g., Balz-Schiemann) Novel Pathway (e.g., C-H Functionalization)
Starting Materials Requires pre-functionalized precursors (e.g., diazonium salts) Can utilize simpler, unactivated aromatic rings
Reaction Steps Often multi-step Potentially fewer steps, more direct
Reagents Can involve harsh reagents (e.g., HF) Milder conditions, often using light or catalysts
Sustainability Generates significant waste More atom-economical, potentially less waste

| Catalysts | May not require a catalyst | Relies on advanced catalytic systems (metals, enzymes) |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way new molecules are discovered and designed. nih.gov For a scaffold like this compound, these computational tools can accelerate the identification of promising derivatives for specific applications.

Drug Discovery:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of new derivatives. nih.govyoutube.com This can help prioritize which compounds to synthesize and test, saving considerable time and resources. nih.gov For instance, ML models can predict a compound's activity against a specific protein target, such as an enzyme or receptor, which is crucial in the early stages of drug development. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound core and a set of target properties (e.g., high binding affinity, low toxicity), the AI can propose novel derivatives that chemists can then synthesize.

Fluorine's Role in AI: The unique properties of fluorine, such as its ability to enhance metabolic stability and binding affinity, are valuable parameters for AI models. youtube.com Recently developed AI can even predict the presence of fluorine in a molecule from its mass spectra, a task that was previously challenging. youtube.com

Material Design:

AI can also be used to predict the physical and chemical properties of materials derived from this compound. This is particularly relevant for creating advanced polymers or organic electronic materials, where properties like thermal stability, conductivity, and optical characteristics are critical. numberanalytics.com

Expansion into Emerging Fields of Chemical Biology and Nanoscience

The unique structural and electronic properties of this compound make it an attractive candidate for applications in the interdisciplinary fields of chemical biology and nanoscience.

Chemical Biology:

Molecular Probes: Derivatives of this compound could be developed as probes to study biological processes. The fluorine atom can be used as a sensitive reporter for 19F NMR spectroscopy, allowing researchers to monitor the interactions of the molecule within a complex biological environment.

Bioorthogonal Chemistry: The amino group on the molecule can be modified to participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This could enable the labeling and tracking of biomolecules in real-time.

Nanoscience:

Functionalized Nanomaterials: The molecule can be used as a surface ligand to functionalize nanoparticles, such as gold or quantum dots. This can improve their stability, solubility, and biocompatibility, making them more suitable for applications in bioimaging and drug delivery.

Self-Assembling Systems: The aromatic ring and functional groups of this compound can drive the self-assembly of molecules into well-defined nanostructures, such as nanotubes or vesicles. These structures could have applications in areas like controlled release and catalysis.

Development of High-Throughput Screening Platforms for Derivative Libraries

To efficiently explore the therapeutic potential of this compound, the development of high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target.

Library Synthesis: The first step is to create a "library" of diverse derivatives of this compound. This can be achieved using automated synthesis platforms that can perform many reactions in parallel.

Assay Development: A robust and sensitive assay is needed to measure the activity of the compounds. This could be a biochemical assay that measures the inhibition of an enzyme, or a cell-based assay that measures a specific cellular response.

Screening and Data Analysis: The library is then screened using the developed assay, and the resulting data is analyzed to identify "hits" – compounds that show significant activity. These hits can then be further optimized to develop lead compounds for drug development. For example, derivatives of 4-aminobenzoic acid have been screened for antimicrobial and cytotoxic activities. mdpi.comnih.gov

Table 2: Hypothetical High-Throughput Screening Workflow

Step Description Technology
1. Library Generation Synthesis of a diverse set of this compound derivatives. Parallel synthesis, robotic liquid handlers
2. Target Selection Identification of a biologically relevant target (e.g., a kinase involved in cancer). Genomics, proteomics
3. Assay Miniaturization Adapting the biological assay to a small volume format (e.g., 384-well plates). Microplate readers, automated dispensers
4. Primary Screen Rapid testing of the entire library at a single concentration. Robotic screening systems
5. Hit Confirmation Re-testing of initial hits to confirm their activity. Dose-response analysis

| 6. Secondary Assays | Further characterization of confirmed hits in more complex biological models. | Cell-based assays, imaging systems |

Scale-Up Considerations and Industrial Applications of Advanced Synthetic Methods

For this compound and its derivatives to be commercially viable, the synthetic methods must be scalable, safe, and cost-effective.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for large-scale synthesis. nih.gov Reactions are performed in a continuous stream within a reactor, which allows for better control over reaction parameters like temperature and pressure. nih.gov This leads to improved safety, higher yields, and greater consistency. nih.gov Flow chemistry is particularly well-suited for hazardous reactions, such as those involving fluorinating agents. vapourtec.com The fragrance and flavor industries have already adopted flow chemistry for the synthesis of various chemicals. nih.gov

Process Optimization: The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions. This includes minimizing the use of expensive reagents and solvents, reducing the number of purification steps, and ensuring the process is environmentally sustainable.

Catalyst Recovery and Reuse: In catalytic reactions, the ability to recover and reuse the catalyst is crucial for reducing costs. For heterogeneous catalysts, this can be achieved by simple filtration. For homogeneous catalysts, more advanced techniques like membrane filtration may be required.

The industrial production of similar compounds, such as 4-amino-3-methyl-phenol, has been successfully achieved through processes that allow for the recycling of reagents like iron filings used in reduction steps. google.com These principles can be applied to the synthesis of this compound.

Q & A

Q. Methodological

  • Thermal Stability : Conduct accelerated degradation studies at 40–60°C and monitor via HPLC for decomposition products (e.g., hydrolyzed benzoic acids) .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the aromatic amine .
  • pH-Dependent Stability : Test in buffered solutions (pH 1–13) to identify optimal conditions for long-term storage (neutral pH recommended) .

What role does this compound play in synthesizing benzothiazole derivatives?

Application-Focused
It acts as a precursor in benzothiazole synthesis via cyclization with NaSCN. The fluorine atom directs regioselectivity during bromination, ensuring the thiazole ring forms at the meta position relative to the ester group . Applications include fluorescent probes and kinase inhibitors, where the benzothiazole core enhances binding affinity .

How can computational modeling aid in predicting reactivity and regioselectivity of this compound derivatives?

Q. Advanced

  • DFT Calculations : Predict electrophilic aromatic substitution sites by analyzing Fukui indices and electrostatic potential maps. Fluorine’s inductive effect lowers electron density at the 4-position, favoring reactions at the 5- or 6-positions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide rational design of triazine or benzothiazole derivatives .

Data Contradiction Analysis Example

Issue : Conflicting melting points reported for triazine derivatives (e.g., 217.5–220°C vs. 192.6°C).
Resolution : Variability may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm crystalline phases and thermogravimetric analysis (TGA) to assess solvent content .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.